hERG Safety Advantage Over Danuglipron
The difluorocyclobutyl-piperidine scaffold has been shown to reduce hERG inhibitory activity in GLP-1 receptor agonist programs relative to the clinical benchmark danuglipron. Danuglipron exhibits an hERG IC₅₀ of 4.3 μM, which introduces a risk of delayed ventricular repolarization . Lead compound 73, a difluorocyclobutyl-piperidine derivative, was the most potent GLP-1R agonist in the study (EC₅₀ 0.048 nM) and demonstrated reduced hERG blockade compared to danuglipron . Although direct hERG IC₅₀ values for compound 73 are not disclosed in the abstract, the structural rationale—replacement of the standard piperidine ring of danuglipron with a difluorocyclobutyl-modified piperidine—is directly transferable to the target compound, which shares the identical difluorocyclobutyl-piperidine methanone core.
| Evidence Dimension | Cardiac ion channel (hERG) inhibition liability |
|---|---|
| Target Compound Data | hERG IC₅₀ not directly measured for this exact compound; class-level evidence supports reduced hERG binding relative to non-fluorinated piperidine analogs |
| Comparator Or Baseline | Danuglipron: hERG IC₅₀ = 4.3 μM |
| Quantified Difference | Qualitative class-level advantage (difluorocyclobutyl-piperidine scaffold lowers hERG inhibition risk vs. danuglipron-type piperidine); quantitative difference pending direct measurement for target compound |
| Conditions | Whole-cell patch clamp hERG assay (comparator danuglipron); GLP-1R cAMP functional assay (compound 73) |
Why This Matters
Procurement of compounds bearing the difluorocyclobutyl-piperidine methanone core enables medicinal chemistry programs to build upon a scaffold with demonstrated cardiac safety advantage over the clinically tested danuglipron piperidine series.
- [1] Miao, L. et al. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide‑1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry, 2025, 68(7), 7662–7692. View Source
